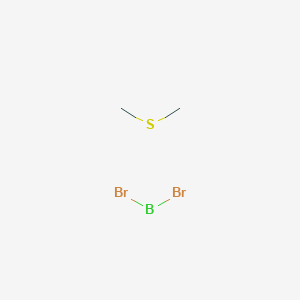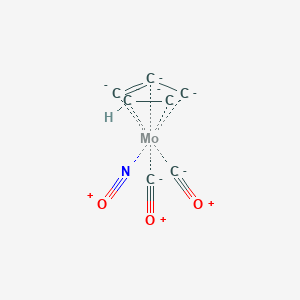
Cyclopentadienylmolybdenum dicarbonyl nitrosyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadienylmolybdenum dicarbonyl nitrosyl, also known as CpMo(NO)(CO)2, is a coordination complex that has been extensively researched for its potential applications in various fields of science. This compound is a transition metal complex that contains a molybdenum atom, two carbonyl groups, one nitrosyl group, and a cyclopentadienyl ligand. The compound has been found to exhibit unique properties, making it a promising candidate for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis : Rosan and Faller (1976) describe an efficient photochemical synthesis of n5-cyclopentadienyl molybdenum dicarbonyl nitrosyl. This research suggests its potential in the preparation of complex organometallic compounds through photochemical processes (Rosan & Faller, 1976).
Molecular Symmetry Analysis : Tyler, Cox, and Sheridan (1959) demonstrate the use of microwave spectra to determine the molecular symmetry of related cyclopentadienyl compounds. This study underscores the importance of spectroscopic methods in analyzing the structure of such complexes (Tyler, Cox, & Sheridan, 1959).
Ligand Behavior in Complexes : Fischer and Beck (1971) investigated the addition of phenyllithium to cyclopentadienyl-dicarbonyl-nitrosyl complexes of chromium, molybdenum, and tungsten. Their work contributes to understanding ligand behavior and interactions in transition metal complexes (Fischer & Beck, 1971).
Polystyrene-supported Derivatives : Gubitosa and Brintzinger (1977) explored polystyrene-supported carbonyl and nitrosyl derivatives of group VI transition metals. This highlights the role of such complexes in developing supported catalytic systems (Gubitosa & Brintzinger, 1977).
Isocyanide Complex Formation : Kita, McCleverty, Patel, and Williams (1974) studied the reaction of π-cyclopentadienylmolybdenum nitrosyl halide with isocyanides, revealing insights into complex formation and the behavior of such compounds under different conditions (Kita et al., 1974).
Eigenschaften
IUPAC Name |
azanylidyneoxidanium;carbon monoxide;cyclopenta-1,3-diene;molybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.2CO.Mo.NO/c1-2-4-5-3-1;2*1-2;;1-2/h1-5H;;;;/q-1;;;;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFQAMVEVLKZSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.N#[O+].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5MoNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadienylmolybdenum dicarbonyl nitrosyl | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

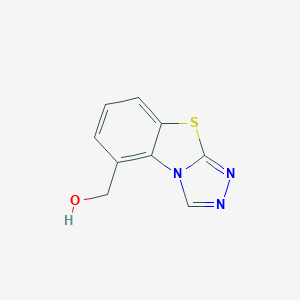
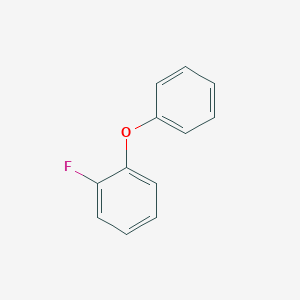
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
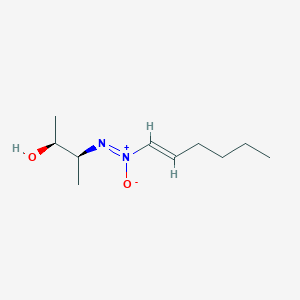
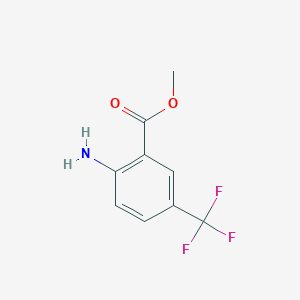
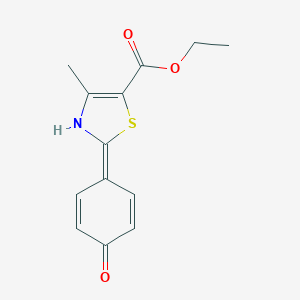
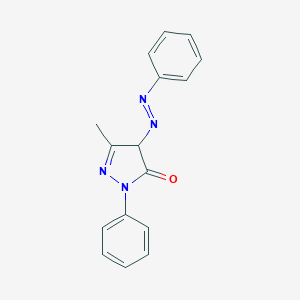
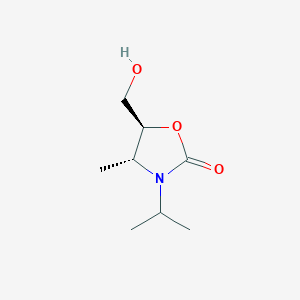
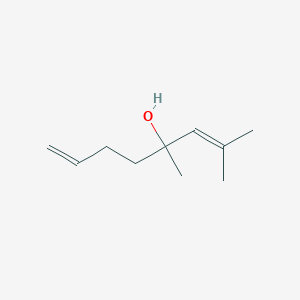
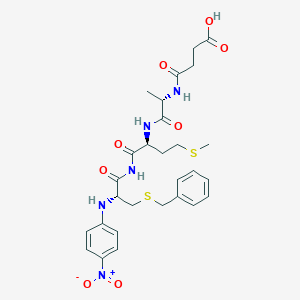
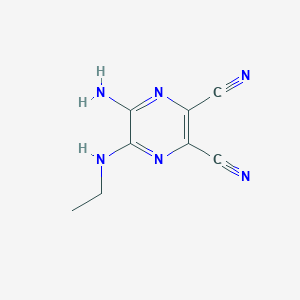
![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)
